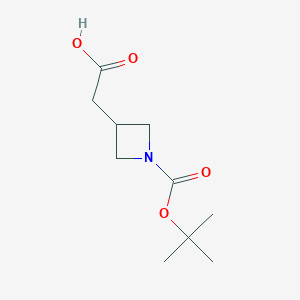

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-7(6-11)4-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFHUWJIRFTGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455063 | |

| Record name | [1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183062-96-6 | |

| Record name | [1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183062-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid. This valuable building block, featuring a Boc-protected azetidine ring, is increasingly utilized in pharmaceutical research and development, particularly as a versatile linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document consolidates essential data, including physicochemical properties, spectral analyses, and detailed experimental protocols, to serve as a critical resource for scientists engaged in synthetic and medicinal chemistry.

Chemical Properties and Identifiers

This compound, also known as 1-Boc-3-azetidineacetic acid, is a white to off-white crystalline solid.[1] Its structure incorporates a four-membered azetidine ring protected with a tert-butoxycarbonyl (Boc) group, and an acetic acid moiety at the 3-position. This unique combination of features makes it an important intermediate in the synthesis of complex pharmaceutical agents.[2][3][4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇NO₄ | [2][5][6][7] |

| Molecular Weight | 215.25 g/mol | [2][5][6][8] |

| CAS Number | 183062-96-6 | [2][5][6][8] |

| IUPAC Name | 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | [5] |

| Synonyms | 1-Boc-3-azetidineacetic acid, N-Boc-3-azetidine acetic acid, [1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid | [4][5][6] |

| Melting Point | 116-120 °C | [2][3] |

| Boiling Point (Predicted) | 341.6 ± 15.0 °C at 760 mmHg | [7][9] |

| Density (Predicted) | 1.186 ± 0.06 g/cm³ | [7][9] |

| pKa (Predicted) | 4.58 ± 0.10 | [6] |

| Appearance | White to off-white crystalline powder/solid | [1][2][3] |

Spectral Data

Detailed spectral analysis is crucial for the verification of the structure and purity of this compound.

¹H NMR (400 MHz, CD₃OD): δ 4.06 (dd, J = 8.5, 8.3 Hz, 2H), 3.61 (dd, J = 8, 6 Hz, 2H), 2.94-2.82 (m, 1H), 2.62 (d, J = 7.8 Hz, 2H), 1.43 (s, 9H).[6]

Note: While a general ¹H NMR spectrum is available, detailed experimental spectra with peak assignments for ¹³C NMR and IR are not widely published but are consistent with the claimed structure upon analysis by suppliers.

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in drug discovery. A common and efficient method involves the hydrolysis of the corresponding ethyl ester.

Synthesis via Hydrolysis of Ethyl Ester

A general and high-yielding procedure for the synthesis of the title compound is the hydrolysis of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate.

Experimental Protocol:

-

To a solution of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (1 equivalent) in a mixture of tetrahydrofuran and water, add lithium hydroxide (1.2 equivalents).[6]

-

Stir the reaction mixture at room temperature for approximately 2 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).[6]

-

Upon completion, adjust the pH of the reaction mixture to approximately 4 using a 1 M aqueous solution of hydrochloric acid.[6]

-

Extract the product into an organic solvent, such as ethyl acetate (3x).[6]

-

Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[6] A yield of 93% has been reported for this procedure.[6]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after building block in medicinal chemistry.

Role as a PROTAC Linker

A primary application of this molecule is as a linker in the design and synthesis of PROTACs.[5][8][10][11] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The azetidine ring provides a rigid and defined scaffold that can be crucial for optimizing the spatial orientation of the two ligands of the PROTAC, thereby enhancing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Application in Kinase Inhibitor Synthesis

The azetidine moiety is a valuable scaffold in the design of kinase inhibitors. For instance, derivatives of this compound have been utilized in the synthesis of inhibitors for Interleukin-2-inducible T-cell kinase (ITK), a key target in inflammatory and autoimmune diseases.[12] The azetidine ring can serve as a rigid core to which various pharmacophoric groups are attached to achieve potent and selective inhibition.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.

-

GHS Pictogram: GHS07 (Exclamation Mark)[6]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[6]

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P317 (IF SWALLOWED: Get medical help), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Store in a cool, dry place away from incompatible substances.[4][9]

Conclusion

This compound is a fundamentally important building block in contemporary drug discovery. Its well-defined structure, coupled with the synthetic tractability afforded by the Boc protecting group, provides a versatile platform for the creation of novel therapeutic agents. The growing interest in targeted protein degradation has further solidified its significance, with its application as a linker in PROTACs being a prominent example. This technical guide serves as a valuable resource for researchers, providing the necessary chemical and safety information to effectively utilize this compound in their synthetic endeavors.

References

- 1. file.chemscene.com [file.chemscene.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Boc-3-azetidine acetic acid - Protheragen [protheragen.ai]

- 5. This compound | C10H17NO4 | CID 11095989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Boc-3-azetidine acetic acid | 183062-96-6 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. biosynce.com [biosynce.com]

- 10. rsc.org [rsc.org]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Structural Analysis of 1-Boc-3-azetidineacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 1-Boc-3-azetidineacetic acid, a key building block in medicinal chemistry and drug development. This document outlines its core structural features through a compilation of spectroscopic and physical data, detailed experimental protocols, and visual representations of its chemical structure and analytical workflows.

Physicochemical Properties

1-Boc-3-azetidineacetic acid is a white to faintly beige powder. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 183062-96-6 | [1] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Melting Point | 118 °C | [1] |

| Appearance | White to Orange to Green powder to Crystal | [1] |

| pKa | 4.58 ± 0.10 (Predicted) | [1] |

| Purity | ≥97% | [2] |

Spectroscopic Data

The structural integrity of 1-Boc-3-azetidineacetic acid is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.06 | dd | 8.5, 8.3 | 2H, Azetidine ring CH₂ |

| 3.61 | dd | 8.0, 6.0 | 2H, Azetidine ring CH₂ |

| 2.94-2.82 | m | - | 1H, Azetidine ring CH |

| 2.62 | d | 7.8 | 2H, CH₂COOH |

| 1.43 | s | - | 9H, Boc group (CH₃)₃ |

Note: Spectrum acquired in CD₃OD at 400 MHz.

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic analysis of 1-Boc-3-azetidineacetic acid.

Synthesis Protocol

A general procedure for the synthesis of N-Boc-3-azetidineacetic acid involves the hydrolysis of its corresponding ethyl ester.[3]

Materials:

-

tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium chloride (brine)

Procedure:

-

Dissolve tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate in a mixture of THF and water.[3]

-

Add lithium hydroxide to the solution and stir the reaction mixture at 20 °C for 2 hours.[3]

-

Adjust the pH of the reaction mixture to 4 by adding 1 M aqueous HCl.[3]

-

Extract the product with ethyl acetate (3 x 100 mL).[3]

-

Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-azetidineacetic acid as a white solid.[3]

NMR Spectroscopy Protocol

The following is a general protocol for acquiring high-resolution NMR spectra of small organic molecules like 1-Boc-3-azetidineacetic acid.

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition (¹H NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as the zg30.

-

Set appropriate spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals and determine the chemical shifts and coupling constants.

Structural Diagrams and Workflows

Visual representations are crucial for understanding the molecular structure and the processes involved in its analysis.

Caption: Workflow for the synthesis and structural analysis of 1-Boc-3-azetidineacetic acid.

Caption: Chemical structure of 1-Boc-3-azetidineacetic acid.

This guide serves as a foundational resource for professionals engaged in research and development involving 1-Boc-3-azetidineacetic acid. The provided data and protocols are intended to facilitate its application in the synthesis of novel chemical entities. Further spectroscopic and crystallographic studies would provide a more complete picture of its structural characteristics.

References

Synthesis of 2-(1-(Boc)azetidin-3-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of 2-(1-(Boc)azetidin-3-yl)acetic acid, a valuable building block in pharmaceutical research and drug development. The information provided is intended for an audience of researchers, scientists, and professionals in the field of drug development. This guide summarizes key quantitative data, provides detailed experimental protocols for the core synthetic transformations, and includes visualizations of the reaction pathways.

Introduction

2-(1-(Boc)azetidin-3-yl)acetic acid is a key intermediate in the synthesis of various pharmaceutically active compounds.[1] Its rigid azetidine core and the presence of a carboxylic acid moiety make it a versatile scaffold for introducing specific pharmacophoric features. This guide outlines the most common and effective synthetic strategies to access this compound, starting from commercially available precursors.

Core Synthetic Strategies

Two primary and well-established routes for the synthesis of 2-(1-(Boc)azetidin-3-yl)acetic acid have been identified. Both pathways commence from the readily available starting material, N-Boc-3-azetidinone.

Route 1: Horner-Wadsworth-Emmons Olefination, Hydrogenation, and Hydrolysis

This three-step sequence is a robust and widely employed method. It involves the olefination of N-Boc-3-azetidinone to an α,β-unsaturated ester, followed by reduction of the double bond and subsequent hydrolysis of the ester to the desired carboxylic acid.

Route 2: Hydrocyanation, Nitrile Hydrolysis

An alternative approach involves the conversion of N-Boc-3-azetidinone to an α,β-unsaturated nitrile via a Horner-Wadsworth-Emmons reaction with a cyanophosphonate reagent. Subsequent hydrolysis of the nitrile and the Boc-protecting group, followed by re-protection, can yield the target acid. A more direct hydrolysis of the intermediate nitrile-ester would also be a viable pathway.

Data Presentation

The following tables summarize the quantitative data for the key transformations in the synthesis of 2-(1-(Boc)azetidin-3-yl)acetic acid.

Table 1: Horner-Wadsworth-Emmons Reaction

| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| N-Boc-3-azetidinone | Triethyl phosphonoacetate | NaH | THF | 0 to rt | 12.5 | tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | ~41-49% (over 2 steps) |

| N-Boc-3-azetidinone | Diethyl (cyanomethyl)phosphonate | KOtBu | THF | -5 to rt | 19 | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | Not specified |

Table 2: Hydrogenation

| Starting Material | Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Time (h) | Product | Yield (%) |

| tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | Pd/C (10%) | Ethanol | 50 | rt | 12 | tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | >95% (typical) |

Table 3: Hydrolysis

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | LiOH | THF/H₂O | 20 | 2 | 2-(1-(Boc)azetidin-3-yl)acetic acid | 93% |

Experimental Protocols

Route 1: Horner-Wadsworth-Emmons, Hydrogenation, and Hydrolysis

Step 1: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

This procedure is based on a typical Horner-Wadsworth-Emmons reaction.

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added triethyl phosphonoacetate (1.1 eq) dropwise.

-

The mixture is allowed to warm to room temperature and stirred for 1 hour.

-

A solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF is then added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12.5 hours.

-

The reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.

Step 2: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

-

To a solution of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq) in ethanol is added 10% palladium on carbon (0.1 eq).

-

The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

-

The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, which is often used in the next step without further purification.

Step 3: Synthesis of 2-(1-(Boc)azetidin-3-yl)acetic acid

-

To a solution of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water is added lithium hydroxide (1.2 eq).

-

The reaction mixture is stirred at 20 °C for 2 hours.

-

The pH of the reaction mixture is adjusted to 4 by the addition of 1 M aqueous hydrochloric acid.

-

The mixture is then extracted with ethyl acetate.

-

The combined organic layers are washed with water and saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-(1-(Boc)azetidin-3-yl)acetic acid as a white solid.[2]

Route 2: Synthesis via Nitrile Intermediate

Step 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

-

To a solution of diethyl (cyanomethyl)phosphonate (1.2 eq) in anhydrous tetrahydrofuran (THF) at -5 °C is slowly added a solution of potassium tert-butoxide in THF (1.1 eq).[3]

-

The mixture is stirred for 3 hours at -5 °C.[3]

-

A solution of N-Boc-3-azetidinone (1.0 eq) in THF is then added, and stirring is continued for another 2 hours at -5 °C.[3]

-

The reaction mixture is warmed to room temperature and stirred for an additional 16 hours.[3]

-

The reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude product is purified by column chromatography to give tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[3]

Step 2: Hydrolysis to 2-(1-(Boc)azetidin-3-yl)acetic acid

The hydrolysis of the nitrile can be achieved under acidic or basic conditions. A two-step process involving hydrogenation of the double bond followed by hydrolysis of the nitrile would lead to the desired product.

Visualizations

Diagram 1: Synthesis Route 1

Caption: Horner-Wadsworth-Emmons, Hydrogenation, and Hydrolysis Route.

Diagram 2: Synthesis Route 2

References

- 1. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine | C10H14N2O2 | CID 45789216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characteristics of Boc-azetidin-3-yl-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-Boc-azetidin-3-yl-acetic acid (CAS No: 183062-96-6) is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its rigid four-membered azetidine ring provides a unique conformational constraint, making it a valuable scaffold for the design of novel therapeutic agents.[2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity during synthetic transformations, while the acetic acid moiety provides a handle for further functionalization.[1] This document provides an in-depth overview of the core physicochemical properties of Boc-azetidin-3-yl-acetic acid, detailed experimental protocols for their determination, and its role in synthetic applications.

Physicochemical Data Summary

The key physicochemical properties of Boc-azetidin-3-yl-acetic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₄ | [1][3] |

| Molecular Weight | 215.25 g/mol | [1][3] |

| Appearance | White to off-white powder or crystal | [3] |

| Melting Point | 118 °C | [3] |

| Boiling Point | 341.6 ± 15.0 °C (Predicted) | [3][4] |

| pKa | 4.58 ± 0.10 (Predicted) | [1][3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1][5] | |

| Topological Polar Surface Area (TPSA) | 66.8 Ų | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

Core Experimental Protocols

Detailed methodologies for determining the key physicochemical characteristics are outlined below. These protocols are standard procedures widely used in pharmaceutical and chemical research.

Synthesis of Boc-azetidin-3-yl-acetic acid

A common synthetic route involves the hydrolysis of the corresponding ester.[6]

Methodology:

-

Reaction Setup: Dissolve tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add lithium hydroxide (LiOH) (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature (approx. 20 °C) for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Acidification: Upon completion, carefully adjust the pH of the mixture to 4 using 1 M aqueous hydrochloric acid (HCl).[6]

-

Extraction: Extract the product from the aqueous layer using ethyl acetate (3 times).[6]

-

Purification: Combine the organic layers, wash sequentially with water and saturated aqueous sodium chloride (brine), and then dry over anhydrous sodium sulfate.[6]

-

Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to yield N-Boc-3-azetidineacetic acid as a white solid.[6]

References

Spectroscopic and Synthetic Profile of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic protocols, and characterization workflow for 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid, a key building block in medicinal chemistry, notably as a PROTAC linker.[1][2] This document is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

-

IUPAC Name: 2-[1-(tert-butoxycarbonyl)azetidin-3-yl]acetic acid

-

CAS Number: 183062-96-6[2]

-

Molecular Formula: C₁₀H₁₇NO₄[2]

-

Molecular Weight: 215.25 g/mol [2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. Data is extrapolated from derivatives reported in the literature.[4][5]

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~3.9-4.1 | t | 2H | Azetidine CH₂ (adjacent to N) |

| ~3.6-3.8 | t | 2H | Azetidine CH₂ (adjacent to N) |

| ~2.8-3.1 | m | 1H | Azetidine CH |

| ~2.5-2.7 | d | 2H | -CH₂COOH |

| 1.44 | s | 9H | -C(CH₃)₃ (Boc) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~175-178 | -COOH |

| ~156 | N-C=O (Boc) |

| ~80 | -C(CH₃)₃ (Boc) |

| ~55-58 | Azetidine CH₂ |

| ~35-38 | -CH₂COOH |

| ~30-33 | Azetidine CH |

| 28.4 | -C(CH₃)₃ (Boc) |

Infrared (IR) Spectroscopy

The predicted key IR absorption bands are characteristic of the carboxylic acid and tert-butoxycarbonyl functional groups.[6][7]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~2975, ~2870 | Medium | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1685 | Strong | C=O stretch (Boc carbamate) |

| ~1400 | Medium | O-H bend (Carboxylic acid) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~1160 | Strong | C-O stretch (Boc) |

Mass Spectrometry (MS)

The expected mass-to-charge ratios (m/z) for the molecular ion and key fragments in an electrospray ionization (ESI) experiment are listed below.

Table 4: Predicted Mass Spectrometry Data (ESI)

| m/z | Ion Species | Description |

| 216.1230 | [M+H]⁺ | Protonated molecular ion |

| 238.1049 | [M+Na]⁺ | Sodium adduct |

| 214.1084 | [M-H]⁻ | Deprotonated molecular ion |

| 159.0917 | [M-C₄H₉O+H]⁺ | Loss of tert-butyl group |

| 116.0706 | [M-C₅H₉O₂+H]⁺ | Loss of Boc group |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis: Hydrolysis of Methyl Ester Precursor

This protocol is adapted from the hydrolysis of similar esters.[4]

-

Dissolution: Dissolve methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate in a mixture of methanol and water (e.g., 3:1 v/v).

-

Saponification: Add an excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove methanol.

-

Dilute the remaining aqueous solution with water.

-

Acidify the solution to a pH of ~3-4 with a suitable acid (e.g., 1 M HCl or NaHSO₄).

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

-

Purification:

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

If necessary, purify the product by silica gel column chromatography.

-

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Parameters: For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, use proton decoupling and acquire a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing it to evaporate, or as a KBr pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

Processing: Perform a background correction and identify the key absorption peaks.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Acquisition: Infuse the sample into an ESI-MS instrument. Acquire spectra in both positive and negative ion modes.

-

Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of the title compound.

Caption: Synthetic and analytical workflow for the target compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. file.chemscene.com [file.chemscene.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

The Azetidine Scaffold: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

The four-membered nitrogen-containing heterocycle, azetidine, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique conformational rigidity, intermediate between the highly strained aziridine and the more flexible pyrrolidine, provides a structurally constrained framework that can enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.[1] This technical guide delves into the core mechanisms of action of azetidine-containing compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Principles of Azetidine Bioactivity

The biological activity of azetidine-containing compounds stems from several key features:

-

Structural Rigidity: The strained four-membered ring restricts the conformational freedom of substituents, presenting them in well-defined spatial orientations for optimal interaction with biological targets.[2][3] This pre-organization can lead to higher binding affinities.[3]

-

Scaffold for Diverse Functionalities: The azetidine ring serves as a versatile anchor for a wide array of chemical moieties, enabling the fine-tuning of pharmacological properties.[4][5]

-

Bioisosteric Replacement: Azetidine can act as a bioisostere for other cyclic structures, such as proline, leading to specific and sometimes antagonistic biological effects.[6][7]

These principles have led to the development of azetidine-containing drugs and clinical candidates across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][8]

Mechanisms of Action and Quantitative Data

Azetidine-containing compounds elicit their biological effects through various mechanisms, primarily as inhibitors of enzymes and modulators of receptor function.

Enzyme Inhibition

Azetidine-based amides have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival.[9][10] These compounds have demonstrated sub-micromolar potency in inhibiting STAT3 DNA-binding activity.[2][11][12]

| Compound | STAT3 EMSA IC₅₀ (µM) | Cell Line | Assay | EC₅₀ (µM) | Binding Affinity (KD, nM) | Reference(s) |

| 5a | 0.55 | - | In vitro | - | - | [2][10][12] |

| 5o | 0.38 | - | In vitro | - | - | [2][10][12] |

| 8i | 0.34 | - | In vitro | - | - | [2][10][12] |

| 7e | - | MDA-MB-231/468 | Cell-based | 0.9 - 1.9 | - | [2][10][12] |

| 7f | - | MDA-MB-231/468 | Cell-based | 0.9 - 1.9 | - | [2][10][12] |

| 7g | - | MDA-MB-231/468 | Cell-based | 0.9 - 1.9 | 880 | [2][10][12] |

| 9k | - | MDA-MB-231/468 | Cell-based | 0.9 - 1.9 | 960 | [2][10][12] |

| H172 (9f) | 0.98 | - | In vitro | - | - | [1][13] |

| H182 | 0.66 | - | In vitro | - | - | [1][13] |

| H120 | 1.75 | - | In vitro | - | - | [1][13] |

| H105 | 2.07 | - | In vitro | - | - | [1][13] |

Analogues of the natural product dolastatin 10, such as TZT-1027, incorporate an azetidine moiety and exhibit potent antitumor activity by inhibiting tubulin polymerization.[6][14][15] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[14]

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| 1a (TZT-1027 analogue) | A549 | 2.2 | [15][16] |

| HCT116 | 2.1 | [15][16] |

Azetidine derivatives, particularly 2-cyanoazetidines and 2-ketoazetidines, are potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes.[12][17] Several of these compounds exhibit sub-micromolar to low nanomolar potency.[12][18]

| Compound Class | General Potency | Reference(s) |

| 2-Cyanoazetidines | IC₅₀ < 100 nM | [12][17] |

| 2-Ketoazetidines | IC₅₀ < 100 nM | [12][17] |

| 3-Fluoroazetidines | IC₅₀ < 1 µM | [12][17] |

| Exemplified Compound (WO 04071454) | IC₅₀ = 200 nM | [18] |

Azetidine-piperazine di-amides and azetidine carbamates have been developed as potent and selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system and a target for inflammatory pain.[14][17][19]

| Compound | Target | IC₅₀ (nM) | Inhibition Type | Reference |

| 6g (azetidine-piperazine di-amide) | MAGL | Potent (specific value not stated) | Reversible | [19] |

| Compound 6 (azetidine carbamate) | MAGL | Highly efficient (specific value not stated) | Covalent | [14][17] |

| Compound 10 (piperazinyl azetidine) | MAGL | 4.2 | Reversible | [20] |

| Compound 15 (piperazinyl azetidine) | MAGL | 4.6 | Reversible | [20] |

Proline Mimicry and Induction of the Unfolded Protein Response

L-azetidine-2-carboxylic acid (AZE) is a toxic proline analogue that can be misincorporated into proteins in place of proline.[6] This leads to protein misfolding and the induction of the Unfolded Protein Response (UPR), a cellular stress response pathway.[3][8] AZE treatment activates the PERK and ATF6 arms of the UPR.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

This assay is used to determine the ability of a compound to inhibit the binding of STAT3 to its DNA consensus sequence.

-

Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from appropriate cell lines (e.g., NIH3T3/v-Src fibroblasts).

-

Compound Incubation: The nuclear extracts are pre-incubated with increasing concentrations of the azetidine compound or DMSO (vehicle control) for 30 minutes at room temperature.

-

Probe Binding: A radiolabeled (e.g., ³²P) or fluorescently labeled double-stranded oligonucleotide probe containing the STAT3 binding site (e.g., hSIE probe) is added to the reaction mixture and incubated for another 15-20 minutes at room temperature.

-

Electrophoresis: The samples are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.

-

Detection: The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the radiolabeled DNA. For fluorescent probes, the gel is imaged directly.

-

Data Analysis: The intensity of the band corresponding to the STAT3-DNA complex is quantified using densitometry software (e.g., ImageJ). The percentage of inhibition is calculated relative to the DMSO control, and IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11][12]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the azetidine compound and a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.[10][21]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

-

Reagent Preparation: Purified tubulin (>99%) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with GTP and glycerol.

-

Assay Setup: The reaction is performed in a 96-well plate. Test compounds, a positive control (e.g., colchicine or nocodazole), and a negative control (DMSO) are added to the wells.

-

Initiation of Polymerization: The tubulin solution is added to the wells, and the plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.

-

Data Acquisition: The increase in absorbance (turbidity) at 340 nm is monitored every minute for 60-90 minutes.[1][22] Alternatively, a fluorescence-based assay using a reporter that binds to polymerized microtubules can be used for higher sensitivity.[1]

-

Data Analysis: The absorbance values are plotted against time. The IC₅₀ for inhibition of polymerization is determined from the concentration-response curve.

Monoacylglycerol Lipase (MAGL) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MAGL.

-

Reagents: Human recombinant MAGL, a chromogenic or fluorogenic substrate (e.g., 4-nitrophenylacetate or a proprietary fluorogenic substrate), and assay buffer are required.

-

Assay Procedure (96-well plate format):

-

Add assay buffer, MAGL enzyme solution, and the test compound (or DMSO control) to the wells.

-

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate.

-

-

Measurement:

-

For a colorimetric assay, the absorbance is read at 405-415 nm.

-

For a fluorometric assay, the fluorescence is measured at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) in kinetic mode.

-

-

Data Analysis: The rate of the reaction is determined, and the percentage of inhibition is calculated for each compound concentration. The IC₅₀ value is then determined from the dose-response curve.[2][11]

GABA Uptake Assay

This assay measures the inhibition of GABA transporters (GATs) by test compounds.

-

Cell Preparation: HEK293 cells transiently or stably expressing the desired GAT isoform are plated in 96-well plates.

-

Assay Buffer: A buffer containing physiological concentrations of salts and glucose is used.

-

Uptake Inhibition: Cells are washed and then incubated with the test compound at various concentrations, followed by the addition of radiolabeled [³H]-GABA.

-

Termination of Uptake: After a short incubation period, the uptake is terminated by washing the cells with ice-cold assay buffer.

-

Scintillation Counting: A scintillant is added to the wells, and the amount of [³H]-GABA taken up by the cells is quantified using a microplate scintillation counter.

-

Data Analysis: The percentage of inhibition of GABA uptake is calculated for each compound concentration, and the IC₅₀ value is determined.[15][23]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. assaygenie.com [assaygenie.com]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoacylglycerol Lipase Inhibitor Screening Assay Kit [shop.labclinics.com]

- 7. [PDF] Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Azetidine, N-methyl- | C4H9N | CID 138389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. med.upenn.edu [med.upenn.edu]

- 20. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. In vitro tubulin polymerization assay [bio-protocol.org]

- 23. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid. Given the limited publicly available experimental data for this specific molecule, this document focuses on established principles for compounds with similar structural motifs, namely N-Boc protected amino acids and azetidine rings. It further provides detailed experimental protocols for researchers to determine these properties in a laboratory setting.

Core Properties of this compound

This compound is a synthetic building block frequently utilized in medicinal chemistry. Its structure incorporates a strained four-membered azetidine ring and an N-tert-butoxycarbonyl (Boc) protecting group, both of which significantly influence its chemical properties, solubility, and stability.

| Property | Value | Source |

| CAS Number | 183062-96-6 | [1] |

| Molecular Formula | C₁₀H₁₇NO₄ | [2] |

| Molecular Weight | 215.25 g/mol | [1] |

| Appearance | White solid/powder | [3] |

| Predicted pKa | 4.58 ± 0.10 | [3] |

| Predicted Boiling Point | 341.6 ± 15.0 °C at 760 mmHg | [2] |

| Qualitative Solubility | Soluble in organic solvents, sparingly soluble in water. | [3] |

Solubility Profile

Table of Predicted Solubility:

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble (pH-dependent) | The carboxylic acid can be deprotonated at higher pH, increasing aqueous solubility. The Boc group is hydrophobic. |

| Phosphate-Buffered Saline (PBS) | Low to moderate (pH-dependent) | Similar to water, solubility will depend on the pH of the buffer relative to the compound's pKa. |

| Dimethyl Sulfoxide (DMSO) | High | A common polar aprotic solvent for dissolving a wide range of organic molecules. |

| Methanol, Ethanol | High to moderate | Polar protic solvents that can hydrogen bond with the carboxylic acid. |

| Dichloromethane (DCM) | High | A common non-polar aprotic solvent. |

| Acetonitrile (ACN) | High to moderate | A polar aprotic solvent commonly used in chromatography. |

Stability Profile

The stability of this compound is dictated by the lability of the N-Boc group and the inherent strain of the azetidine ring.

-

N-Boc Group Stability: The tert-butoxycarbonyl protecting group is known to be stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[4][] High temperatures can also lead to the thermal removal of the Boc group.[6][7]

-

Azetidine Ring Stability: The four-membered azetidine ring is strained and can be susceptible to ring-opening reactions, particularly under acidic conditions.[8]

Summary of Potential Degradation Pathways:

| Condition | Potential Degradation Pathway | Products |

| Acidic (Hydrolysis) | Cleavage of the N-Boc group. Potential for acid-mediated ring-opening of the azetidine. | 2-(azetidin-3-yl)acetic acid, tert-butanol, CO₂, ring-opened products. |

| Basic (Hydrolysis) | Generally stable. The Boc group is resistant to base-catalyzed hydrolysis.[4] | No significant degradation expected. |

| Oxidative | Dependent on the oxidizing agent. The azetidine nitrogen could be a site for oxidation. | Oxidized derivatives. |

| Photolytic | Dependent on the absorption of UV/Vis light. | Photodegradation products. |

| Thermal | Thermolytic cleavage of the N-Boc group. | 2-(azetidin-3-yl)acetic acid, isobutylene, CO₂. |

Experimental Protocols

The following are detailed protocols for determining the solubility and stability of this compound.

Thermodynamic (Equilibrium) Solubility Determination

This protocol determines the equilibrium solubility of a compound in a specific solvent system, often referred to as the "shake-flask" method.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, PBS pH 7.4, methanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[9]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a 0.22 µm filter.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility in mg/mL or µg/mL by comparing the measured concentration to a standard curve.

Forced Degradation (Stress) Studies

These studies are designed to identify potential degradation products and pathways and to establish the intrinsic stability of the molecule.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., water, acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.

-

Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.

-

Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.

-

Thermal Degradation: Expose the solid compound and the solution to elevated temperatures (e.g., 60°C).

-

Photostability: Expose the solid compound and the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[10]

-

-

Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Use a stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

-

Reporting: Report the percentage of the parent compound remaining and the formation of any major degradation products.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a new chemical entity in a drug discovery setting.

Caption: General workflow for solubility and stability assessment.

Potential Degradation Pathway

This diagram illustrates a potential degradation pathway for this compound under acidic conditions.

Caption: Hypothetical degradation under acidic conditions.

Conclusion

While specific experimental data for this compound is limited, this guide provides a framework for understanding and determining its solubility and stability based on the well-understood chemistry of its constituent functional groups. The provided protocols offer a starting point for researchers to generate the necessary data for drug development and other scientific applications. The key stability liabilities are likely the acid-labile N-Boc group and the strained azetidine ring, which should be carefully considered in any formulation or synthetic strategy.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. biosynce.com [biosynce.com]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. who.int [who.int]

- 10. database.ich.org [database.ich.org]

An In-depth Technical Guide to CAS Number 183062-96-6: N-Boc-3-azetidine acetic acid

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information herein is compiled from publicly available data and should not be substituted for rigorous, validated experimental data. All handling of chemical substances should be conducted by trained professionals in a controlled laboratory environment with appropriate safety precautions in place.

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for the compound with CAS number 183062-96-6, identified as N-Boc-3-azetidine acetic acid. This versatile building block is of significant interest in pharmaceutical and medicinal chemistry, primarily for its role as a synthetic intermediate in the development of novel therapeutics.[1][2] Its unique strained azetidine ring and the presence of a Boc-protecting group make it a valuable component in the synthesis of complex molecules, including its application as a linker in Proteolysis Targeting Chimeras (PROTACs).[3][] This guide consolidates available data on its physicochemical properties, provides a detailed experimental protocol for its synthesis, and outlines essential safety and handling information.

Note on Initial Query: The initial request associated CAS number 183062-96-6 with the chemical name "1-(3-methoxy-5-(trifluoromethyl)phenyl)-3-(4-((methylsulfonyl)methyl)phenyl)urea." Extensive database searches have confirmed that CAS number 183062-96-6 corresponds exclusively to N-Boc-3-azetidine acetic acid. No reliable data or CAS number could be found for the specified urea compound. This guide will therefore focus on the confirmed identity of CAS 183062-96-6.

Chemical Properties and Identifiers

N-Boc-3-azetidine acetic acid is a white to off-white crystalline solid.[2] It is characterized by an azetidine ring protected with a tert-butyloxycarbonyl (Boc) group and an acetic acid moiety at the 3-position.[1] This structure provides a valuable scaffold for introducing the azetidine motif in drug design, which can impart unique conformational constraints and improve physicochemical properties.

Nomenclature and Identifiers

| Identifier | Value |

| CAS Number | 183062-96-6 |

| IUPAC Name | 2-[1-(tert-butoxycarbonyl)azetidin-3-yl]acetic acid |

| Synonyms | N-Boc-3-azetidine acetic acid, 1-Boc-3-azetidineacetic acid, [1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid, 2-(1-(Boc)azetidin-3-yl)acetic acid |

| Molecular Formula | C₁₀H₁₇NO₄ |

| Molecular Weight | 215.25 g/mol |

| InChI Key | VEFHUWJIRFTGRB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)CC(=O)O |

Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | 118 °C | [2] |

| Boiling Point (Predicted) | 341.6 ± 15.0 °C | [2] |

| Density (Predicted) | 1.186 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.58 ± 0.10 | [1] |

| Appearance | White to Orange to Green powder to crystal | [2] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1] |

Synthesis and Experimental Protocols

The synthesis of N-Boc-3-azetidine acetic acid is well-documented and typically involves the hydrolysis of the corresponding ethyl ester.[5]

Synthesis of N-Boc-3-azetidine acetic acid

A general and efficient procedure for the synthesis of N-Boc-3-azetidine acetic acid involves the hydrolysis of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate.[5]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.[5]

-

Hydrolysis: Add lithium hydroxide (LiOH) (1.2 equivalents) to the solution.[5]

-

Reaction Conditions: Stir the reaction mixture at room temperature (approximately 20°C) for 2 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[5]

-

Work-up:

-

Once the reaction is complete, carefully adjust the pH of the mixture to approximately 4 using 1 M aqueous hydrochloric acid (HCl).[5]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).[5]

-

Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride (brine).[5]

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-azetidine acetic acid as a solid.[5]

Biological Activity and Applications

N-Boc-3-azetidine acetic acid is primarily utilized as a versatile building block in the synthesis of more complex, biologically active molecules.[1][2] The azetidine motif is of growing interest in medicinal chemistry as it can introduce conformational rigidity and act as a bioisostere for other functional groups.

Derivatives of azetidinyl acetic acid have been investigated for their potential neuroprotective activities, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, which are relevant in the context of Alzheimer's disease.[6]

A significant application of N-Boc-3-azetidine acetic acid is in the field of targeted protein degradation as a component of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[] The linker component, for which N-Boc-3-azetidine acetic acid can serve as a precursor, is crucial for the efficacy of the PROTAC.[]

References

N-Boc-3-Azetidine Acetic Acid: A Technical Guide to its Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-3-azetidine acetic acid, a conformationally constrained non-proteinogenic amino acid, has emerged as a valuable building block in modern medicinal chemistry. Its rigid four-membered ring structure provides a unique scaffold for the design of novel therapeutics, offering the potential for improved potency, selectivity, and pharmacokinetic properties. This in-depth technical guide explores the discovery and historical development of N-Boc-3-azetidine acetic acid, detailing its synthetic evolution and key applications in drug discovery.

Introduction: The Rise of Azetidines in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant interest in pharmaceutical research due to its unique structural and chemical properties.[1] The inherent ring strain of the azetidine moiety can confer favorable conformational rigidity upon a molecule, a desirable trait in the design of potent and selective ligands for biological targets.[2] The introduction of the tert-butyloxycarbonyl (Boc) protecting group for the azetidine nitrogen provided a stable and readily cleavable handle, facilitating the incorporation of this scaffold into more complex molecules. This development was crucial for the widespread adoption of azetidine derivatives in synthetic and medicinal chemistry.[3]

While the precise first synthesis of N-Boc-3-azetidine acetic acid (CAS 183062-96-6) is not definitively documented in a single seminal publication, its emergence can be traced to the intensive research into functionalized azetidine derivatives for pharmacological applications that began in the latter part of the 20th century. The development of synthetic routes to various 3-substituted azetidines in the 1980s and 1990s laid the groundwork for the eventual synthesis and utilization of this specific acetic acid derivative.[4]

Early Synthetic Strategies for Functionalized Azetidines

The initial challenges in azetidine chemistry revolved around the construction of the strained four-membered ring. Early methods often involved multi-step sequences with modest yields. A key breakthrough was the development of reliable methods for the synthesis of 3-hydroxyazetidine and its subsequent functionalization.

A common precursor to N-Boc-3-azetidine acetic acid is 1-Boc-3-azetidinone. The synthesis of this key intermediate often begins with a suitable protected 3-hydroxyazetidine, which is then oxidized. The development of efficient oxidation protocols was a significant step forward in accessing a variety of 3-substituted azetidines.

Key Synthetic Methodologies for N-Boc-3-Azetidine Acetic Acid

The synthesis of N-Boc-3-azetidine acetic acid and its immediate precursors typically involves several key chemical transformations. The following sections detail established experimental protocols for these steps.

Synthesis of 1-Boc-3-Azetidinone

The oxidation of N-Boc-3-hydroxyazetidine is a common route to 1-Boc-3-azetidinone. Various oxidizing agents can be employed for this transformation.

Horner-Wadsworth-Emmons Olefination

A widely used method to introduce the acetic acid side chain is the Horner-Wadsworth-Emmons reaction with 1-Boc-3-azetidinone. This reaction typically yields an α,β-unsaturated ester, which can then be reduced and hydrolyzed.[5]

Hydrolysis of the Ethyl Ester

The final step in one common synthetic sequence is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocols

Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate

Protocol:

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.32 g, 33.0 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) at 0 °C under a nitrogen atmosphere is added triethyl phosphonoacetate (6.5 mL, 33.0 mmol) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes. A solution of 1-Boc-3-azetidinone (5.14 g, 30.0 mmol) in anhydrous THF (50 mL) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (50 mL) and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate as a colorless oil.

| Reactant | MW | Amount | Moles | Equivalents |

| 1-Boc-3-azetidinone | 171.19 | 5.14 g | 30.0 mmol | 1.0 |

| Sodium Hydride (60%) | 40.00 | 1.32 g | 33.0 mmol | 1.1 |

| Triethyl phosphonoacetate | 224.16 | 6.5 mL | 33.0 mmol | 1.1 |

| Tetrahydrofuran | - | 150 mL | - | - |

Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate

Protocol:

To a solution of ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate (4.83 g, 20.0 mmol) in ethanol (100 mL) is added palladium on carbon (10 wt%, 0.48 g). The flask is evacuated and backfilled with hydrogen gas three times and the reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours. The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate as a colorless oil, which is used in the next step without further purification.

| Reactant | MW | Amount | Moles | Equivalents |

| Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate | 241.28 | 4.83 g | 20.0 mmol | 1.0 |

| Palladium on Carbon (10%) | - | 0.48 g | - | - |

| Ethanol | - | 100 mL | - | - |

| Hydrogen Gas | - | Balloon | - | - |

Synthesis of N-Boc-3-Azetidine Acetic Acid

Protocol:

To a solution of ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate (4.87 g, 20.0 mmol) in a mixture of tetrahydrofuran (80 mL) and water (20 mL) is added lithium hydroxide monohydrate (1.68 g, 40.0 mmol). The reaction mixture is stirred at room temperature for 4 hours. The reaction mixture is then concentrated under reduced pressure to remove the THF. The remaining aqueous solution is diluted with water (50 mL) and washed with diethyl ether (2 x 30 mL). The aqueous layer is acidified to pH 3-4 with 1 M hydrochloric acid and then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-Boc-3-azetidine acetic acid as a white solid.

| Reactant | MW | Amount | Moles | Equivalents |

| Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate | 243.30 | 4.87 g | 20.0 mmol | 1.0 |

| Lithium Hydroxide Monohydrate | 41.96 | 1.68 g | 40.0 mmol | 2.0 |

| Tetrahydrofuran | - | 80 mL | - | - |

| Water | - | 20 mL | - | - |

Modern Applications in Drug Discovery

N-Boc-3-azetidine acetic acid serves as a versatile building block in the synthesis of complex molecules for pharmaceutical applications. Its constrained nature makes it an attractive substitute for more flexible amino acid analogues.

GABA Analogues

(Azetidin-3-yl)acetic acid, the deprotected form of the title compound, is a structural analogue of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[5] This has led to its use in the development of novel GABAergic modulators.

Kinase Inhibitors

A notable application of an azetidine derivative closely related to N-Boc-3-azetidine acetic acid is in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis. The synthesis of Baricitinib involves the coupling of a pyrazolopyrimidine core with a functionalized azetidine side chain.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Caption: Oxidation of N-Boc-3-hydroxyazetidine.

Caption: Horner-Wadsworth-Emmons olefination.

References

- 1. EA006510B1 - Pharmaceutical compositions based on azetidine derivatives - Google Patents [patents.google.com]

- 2. US9139593B2 - Azetidine compounds, compositions and methods of use - Google Patents [patents.google.com]

- 3. WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 4. Studies on Azetidine Derivatives. I. Synthesis of 3-Substituted Azetidine Derivatives [jstage.jst.go.jp]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

The Rising Therapeutic Potential of Substituted Azetidine Acetic Acids: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the burgeoning field of substituted azetidine acetic acids, tailored for researchers, scientists, and drug development professionals. The unique structural features of the azetidine ring, a strained four-membered nitrogen-containing heterocycle, offer a versatile scaffold for the design of novel therapeutic agents with a wide array of biological activities. This document summarizes key findings on their anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory properties, supported by quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms.

Diverse Biological Activities of Substituted Azetidine Acetic Acids

Substituted azetidine acetic acids and their derivatives have demonstrated significant potential across multiple therapeutic areas. Their biological activities are diverse and potent, often influenced by the nature and position of substituents on the azetidine ring.

Anticancer Activity

Azetidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and disruption of key cellular processes.

Table 1: Anticancer Activity of Selected Substituted Azetidine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Endpoint | IC50/EC50 (µM) | Putative Mechanism of Action |

| Azetidin-2-one derivative (Compound 6) | SiHa (Cervical Cancer) | Cytotoxicity | 0.1 | Induction of apoptosis, cytoskeleton disruption |

| B16F10 (Melanoma) | Cytotoxicity | 1.2 | Induction of apoptosis, cytoskeleton disruption | |

| Azetidine-based STAT3 Inhibitors (H172 & H182) | Triple-Negative Breast Cancer (TNBC) cells | STAT3 Inhibition | 0.38 - 0.98 | Irreversible binding to STAT3, inhibiting its activation |

| N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide | - | D4 receptor antagonist | - | Dopamine antagonist activity |

| Fluoroquinolone-azetidine hybrid (Compound 6h) | MCF-7 (Breast Carcinoma) | Growth Inhibition | - | Superior to ciprofloxacin and SAHA |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; STAT3: Signal Transducer and Activator of Transcription 3; SAHA: Suberanilohydroxamic acid.

One notable mechanism of anticancer activity is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Certain azetidine-based compounds have been shown to irreversibly bind to STAT3, preventing its activation and subsequent promotion of cancer cell survival and proliferation.

Methodological & Application

Application Notes and Protocols: Incorporation of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of non-canonical amino acids in peptide synthesis is a key strategy for the development of next-generation peptide therapeutics with improved pharmacological properties. 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid, a conformationally constrained β-amino acid analog, offers a unique structural scaffold to enhance peptide stability, modulate bioactivity, and improve pharmacokinetic profiles. Its incorporation into a peptide backbone can induce specific secondary structures and provide resistance to enzymatic degradation, a critical hurdle in the development of peptide-based drugs.[1][2] The tert-butoxycarbonyl (Boc) protecting group allows for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[3][4][5][6]

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide sequences.

Key Advantages of Incorporating 2-(azetidin-3-yl)acetic Acid

The introduction of the azetidine moiety into a peptide backbone can confer significant advantages:

-

Enhanced Proteolytic Stability: The constrained four-membered ring structure of azetidine can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[1][7]

-

Conformational Rigidity: The rigid azetidine ring restricts the conformational freedom of the peptide backbone, which can help to lock the peptide into a bioactive conformation, potentially leading to higher binding affinity and selectivity for its target.[2][8][9]

-

Improved Pharmacokinetic Properties: By increasing stability and potentially altering polarity, the incorporation of this amino acid analog can lead to an improved absorption, distribution, metabolism, and excretion (ADME) profile.

-

Turn-Inducing Properties: The azetidine structure can act as a turn-inducer, which can be beneficial in the synthesis of cyclic peptides, often leading to improved cyclization yields.[7]

Data Presentation

The following tables summarize the quantitative data on the benefits of incorporating an azetidine moiety into a peptide sequence, based on a closely related 3-aminoazetidine (3-AAz) analog.

Table 1: Proteolytic Stability of a Cyclohexapeptide with and without an Azetidine Moiety

| Peptide Sequence | Enzyme | Incubation Time (h) | Remaining Peptide (%) | Reference |

| cyclo(Thr-Asp-Lys-Gly-Trp-Gly) (Unmodified) | α-chymotrypsin (25 µM) | 24 | 5 | [1] |

| cyclo(Thr-Asp-Lys-3-AAz -Trp-Gly) (Azetidine-Modified) | α-chymotrypsin (25 µM) | 24 | 100 | [1] |

| cyclo(Thr-Asp-Lys-3-AAz -Trp-Gly) (Azetidine-Modified) | α-chymotrypsin (125 µM) | 24 | 100 | [1] |

Table 2: Comparison of Cyclization Yields for Peptides with and without an Azetidine Moiety

| Peptide Type | Unmodified Peptide Yield (%) | Azetidine-Modified Peptide Yield (%) | Fold Improvement | Reference |

| Tetrapeptide | < 5 (or not observed) | 20-25 | 4-5 fold | [7] |

| Pentapeptide | 15 | 35 | 2.3 fold | [7] |

| Hexapeptide | 45 | 60 | 1.3 fold | [7] |

Experimental Protocols

This section provides a detailed protocol for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents

-

This compound

-

Boc-protected amino acids

-

SPPS resin (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

-

N-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (for Fmoc-SPPS, if applicable)

-

Cleavage cocktail (e.g., HF or a low-HF alternative like TFMSA/TFA/DMS)

-

Scavengers (e.g., anisole, p-cresol)

-

Diethyl ether

-

Acetonitrile

-

Water (HPLC grade)

-

Kaiser test kit

Protocol for Boc-SPPS Incorporation

This protocol outlines a single coupling cycle for incorporating this compound.

1. Resin Preparation and Swelling

-

Place the appropriate amount of resin in a reaction vessel.

-

Wash the resin with DMF (3 x 10 mL/g resin).

-

Swell the resin in DCM (10 mL/g resin) for at least 30 minutes.

2. N-terminal Boc Deprotection

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

-

Drain the TFA solution.

-

Wash the resin with DCM (3 x 10 mL/g resin).

-

Wash the resin with isopropanol (2 x 10 mL/g resin).

-

Wash the resin with DCM (3 x 10 mL/g resin).

3. Neutralization

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5 x 10 mL/g resin).

-

Perform a Kaiser test to confirm the presence of a free amine. A positive result is indicated by a blue color.

4. Coupling of this compound

-

In a separate vial, dissolve 2-4 equivalents of this compound and 2-4 equivalents of HOBt in DMF.

-